molecular formula C31H45N5O7 B12386229 Sakura-6

Sakura-6

Cat. No.: B12386229
M. Wt: 599.7 g/mol
InChI Key: XLTJIDLKXSSWKU-MUSDWVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakura-6: is a synthetic peptide known for its role as a promoter of the interaction between the serotonin transporter and neuronal nitric oxide synthase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sakura-6 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process typically involves the following steps:

    Coupling: The first amino acid is attached to the resin through a covalent bond.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Sakura-6 primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions, such as:

    Oxidation: Involving the oxidation of specific amino acid residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.

    Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.

    Reducing Agents: Dithiothreitol for reduction reactions.

Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.

Scientific Research Applications

Sakura-6 has several significant applications in scientific research:

    Neuroscience: It is used to study the interaction between the serotonin transporter and neuronal nitric oxide synthase, which has implications for understanding depression and other mood disorders.

    Pharmacology: Researchers use this compound to explore new therapeutic targets for antidepressants.

    Biochemistry: It serves as a model compound for studying peptide interactions and protein binding.

    Medical Research:

Mechanism of Action

Sakura-6 promotes the interaction between the serotonin transporter and neuronal nitric oxide synthase. This interaction leads to a reduction in the activity of the serotonin transporter on the cell surface, resulting in decreased serotonin reuptake. The compound also increases the formation of the serotonin transporter and neuronal nitric oxide synthase complex, which has been shown to induce depression-like behavior in animal models.

Comparison with Similar Compounds

    Serotonin Transporter Inhibitors: Compounds like fluoxetine and sertraline also target the serotonin transporter but do so by inhibiting its function rather than promoting interactions.

    Neuronal Nitric Oxide Synthase Inhibitors: Compounds like 7-nitroindazole inhibit neuronal nitric oxide synthase but do not promote interactions with the serotonin transporter.

Uniqueness: Sakura-6 is unique in its ability to promote the interaction between the serotonin transporter and neuronal nitric oxide synthase, leading to a distinct mechanism of action compared to other compounds targeting these proteins.

Properties

Molecular Formula

C31H45N5O7

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1

InChI Key

XLTJIDLKXSSWKU-MUSDWVDSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3

Origin of Product

United States

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